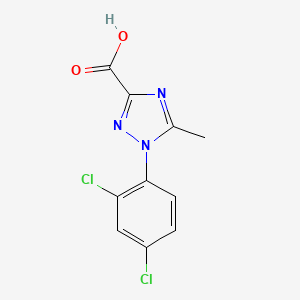

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

CAS No.: 103058-79-3

Cat. No.: VC6467338

Molecular Formula: C10H7Cl2N3O2

Molecular Weight: 272.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103058-79-3 |

|---|---|

| Molecular Formula | C10H7Cl2N3O2 |

| Molecular Weight | 272.09 |

| IUPAC Name | 1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17) |

| Standard InChI Key | BVKZMZBRCLNUBT-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₀H₇Cl₂N₃O₂, with a molar mass of 272.09 g/mol. Its IUPAC name, 1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid, reflects the substituent arrangement:

-

A 2,4-dichlorophenyl group at position 1 of the triazole ring.

-

A methyl group at position 5.

-

A carboxylic acid at position 3.

The presence of electron-withdrawing chlorine atoms and the carboxylic acid group influences its reactivity and solubility profile.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 103058-79-3 | |

| Molecular Formula | C₁₀H₇Cl₂N₃O₂ | |

| Molecular Weight | 272.09 g/mol | |

| SMILES | CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| InChI Key | BVKZMZBRCLNUBT-UHFFFAOYSA-N |

Synthesis and Production

Synthetic Routes

The synthesis typically involves multi-step condensation and cyclization reactions:

-

Precursor Preparation: Reacting 2,4-dichloroaniline with hydrazine derivatives to form a hydrazine intermediate.

-

Cyclization: Treating the intermediate with ethyl acetoacetate or analogous β-ketoesters under basic conditions to form the triazole ring.

-

Hydrolysis: Converting ester groups to carboxylic acids via acidic or basic hydrolysis.

Critical Reaction Parameters:

-

Temperature: Controlled heating (80–120°C) to drive cyclization.

-

Catalysts: Bases like sodium hydride or potassium carbonate facilitate deprotonation.

-

Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

Industrial Scalability

Industrial production would optimize:

-

Continuous Flow Systems: To improve yield and reduce byproducts.

-

Green Chemistry Principles: Substituting hazardous solvents with ionic liquids or water-based systems.

| Hazard Statement | Precautionary Measures |

|---|---|

| H315 | Wear protective gloves/clothing |

| H319 | Use eye protection |

| STOT SE 3 | Ensure adequate ventilation |

Research Gaps and Future Directions

Priority Investigations

-

Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Ecotoxicity: Impact on aquatic and terrestrial ecosystems.

-

Structure-Activity Relationships (SAR): Modifying substituents to optimize efficacy.

Industrial Collaboration Opportunities

-

Pharmaceutical Partnerships: Screening against neglected tropical disease targets.

-

Material Science: Exploring coordination chemistry for metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume